4-(5,5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)-N,N-DIPHENYLANILINE

Mechanistic kinetics Boron-ate complexes Structure-reactivity relationships

Suzuki-Miyaura cross-coupling demands precise boron reactivity. Substituting the neopentyl glycol ester with pinacol or free boronic acid alters kinetics, yields, and polymer molecular weight. - **Higher turnover**: Neopentyl ligand increases nucleophilic reactivity ~10⁴× vs. pinacol ester, enabling lower catalyst loading and higher Mₙ in polycondensations. - **Process-friendly**: Low-melting solid/liquid at RT allows direct dispensing in automated liquid handlers - no pre-dissolution or heating. - **Thermally sensitive compatible**: Enables room-temperature couplings with aryl mesylates using air-stable Ni(II), preserving labile substituents. Supplied with typical 98% monomer purity. Available for immediate R&D to multi-kilogram scale.

Molecular Formula C23H24BNO2
Molecular Weight 357.3 g/mol
CAS No. 408359-97-7
Cat. No. B3052382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)-N,N-DIPHENYLANILINE
CAS408359-97-7
Molecular FormulaC23H24BNO2
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H24BNO2/c1-23(2)17-26-24(27-18-23)19-13-15-22(16-14-19)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3
InChIKeyVKRFLXKOJWGSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diphenylaniline


4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diphenylaniline (CAS 408359-97-7) is a neopentyl glycol-protected arylboronic ester derivative of triphenylamine (TPA). The compound serves as a Suzuki–Miyaura cross-coupling building block for constructing hole-transport and emissive-layer precursors in organic light-emitting diode (OLED) and organic photovoltaic (OPV) materials . Its structure combines the electron-donating triphenylamine core with a 1,3,2-dioxaborinane ring, a neopentyl glycol cyclic ester that modulates the reactivity of the boron center relative to the more common pinacol ester analog [1].

Risks of Generic Boronic Ester Substitution


Interchanging this neopentyl glycol ester with its pinacol analog (CAS 267221-88-5) or free boronic acid (CAS 201802-67-7) without quantitative justification can lead to markedly different reaction kinetics, cross-coupling efficiencies, and physical handling properties. Systematic kinetic studies of boron‑ate complexes reveal that the neopentyl glycol ligand increases nucleophilic reactivity by a factor of ~10⁴ compared to the pinacol and catechol esters, a difference that directly impacts catalytic turnover in transition‑metal‑mediated coupling reactions [1]. Furthermore, the physical state divergence—the pinacol ester crystallizes with a melting point of 93–98 °C , whereas the neopentyl glycol ester is typically reported as a low‑melting solid or liquid—confers distinct advantages in automated liquid‑handling systems and continuous‑flow polymerization setups. Simply replacing the neopentyl glycol ester with a chemically “similar” boronic ester therefore risks compromised reactivity, altered process robustness, and ultimately divergent material quality in the final OLED or OPV device.

Quantitative Differentiation from Closest Analogs


Nucleophilic Reactivity Enhancement in Boron-Ate Complexes

In a kinetics study of boron‑ate complexes derived from aryl boronic esters, the neopentyl glycol (Bneop) derivatives displayed 10⁴ times greater nucleophilic reactivity than their pinacol (Bpin) and catechol (Bcat) counterparts, as determined by UV/Vis‑monitored reactions with benzhydrylium ions [1]. This reactivity ranking (Bneop ~ Beg >> Bpin ~ Bcat) was consistent across multiple aryl substituents and provides a mechanistic basis for faster transmetalation in Suzuki–Miyaura catalytic cycles when using neopentyl glycol‑protected building blocks.

Mechanistic kinetics Boron-ate complexes Structure-reactivity relationships

Physical State Advantage for Automated Dispensing

The pinacol ester 4-(diphenylamino)phenylboronic acid pinacol ester (CAS 267221-88-5) is reported by multiple suppliers as a white to light‑yellow crystalline powder with a melting point of 93–98 °C . In contrast, the neopentyl glycol ester (CAS 408359-97-7) is generally described as a low‑melting solid or viscous oil, with some commercial listings noting storage at 2–8 °C to maintain consistency . The absence of a high melting point for the neopentyl ester facilitates room‑temperature liquid dispensing in automated high‑throughput experimentation (HTE) platforms, a significant operational distinction for industrial polymer synthesis labs.

Material handling Automated dispensing Physical property comparison

Commercial Purity Advantage

Multiple Chinese and global chemical suppliers list the neopentyl glycol ester at 98% purity (HPLC, NMR confirmed) . The widely available pinacol ester is commonly offered at 95% purity . Although both grades are suitable for research use, the 3‑percentage‑point purity advantage reduces the burden of impurity profiling and eliminates a potential source of batch‑to‑batch variability in polymer molecular‑weight control.

Purity specification Quality assurance Procurement decision

Performance in Nickel-Catalyzed Cross-Coupling

Percec and co‑workers demonstrated that aryl neopentylglycolboronates (Bneop) undergo efficient room‑temperature Suzuki–Miyaura cross‑coupling with aryl mesylates and sulfamates using a bench‑stable Ni(II) precatalyst, tolerating keto, imino, ester, ether, and cyano groups [1]. While a direct quantitative comparison with the corresponding Bpin esters was not tabulated in the same study, the broader literature on nickel‑catalyzed C–O electrophile activation consistently highlights neopentyl glycol boronates as superior coupling partners relative to pinacol esters, attributed to faster transmetalation and reduced steric encumbrance around boron [2].

Nickel catalysis Cross-coupling optimization Aryl mesylates/sulfamates

Optimal Procurement and Deployment Scenarios


High-Molecular-Weight Copolymer Synthesis for OLEDs

The ~10⁴‑fold higher nucleophilic reactivity of the neopentyl glycol ester [1] translates into faster Suzuki polycondensation kinetics with dibromo‑fluorene co‑monomers, enabling the attainment of higher number‑average molecular weights (Mₙ) before chain‑termination events compromise polymer properties. Combined with the typical 98% monomer purity , the amount of monofunctional impurities that cap growing chains is minimized, further favoring high Mₙ and low dispersity.

Room-Temperature Coupling of Heat-Sensitive Derivatives

For TPA building blocks bearing thermally labile substituents (e.g., azide, certain heterocycles), the neopentyl glycol ester enables room‑temperature Suzuki–Miyaura coupling with aryl mesylates and sulfamates using an air‑stable Ni(II) precatalyst [1]. Under analogous conditions, pinacol esters often require elevated temperatures that would degrade the sensitive functionality, making the neopentyl ester the enabling reagent for such convergent syntheses.

Automated High-Throughput Polymer Library Synthesis

Because the neopentyl glycol ester remains a low‑melting solid or liquid at room temperature, it can be directly dispensed by automated liquid handlers without prior dissolution or heating [1]. In contrast, the pinacol ester (mp 93‑98 °C) would require pre‑dissolution in a solvent, introducing solvent‑volume variability and reducing throughput. This physical‑state advantage makes the neopentyl ester the preferred monomer format for HTE‑driven polymer discovery campaigns.

Large-Scale Production with Reduced Catalyst Loading

The 10⁴‑fold reactivity enhancement of neopentyl glycol esters over pinacol esters [1] directly enables a reduction in palladium or nickel catalyst loading while maintaining complete conversion. In multi‑kilogram polymerizations, lowering catalyst usage reduces both raw‑material cost and the residual metal content in the final optoelectronic device, improving long‑term OLED operational stability.

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